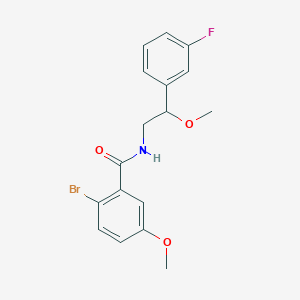

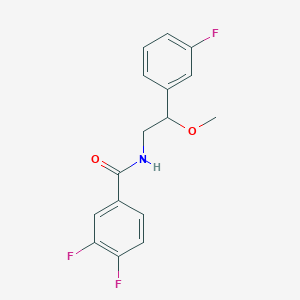

2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)-5-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters . A radical approach is used for the catalytic protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of similar compounds can be represented by an InChI string . For example, “Benzamide, N-(4-fluorophenyl)-2-bromo-” has the InChI string:InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11 (12)13 (17)16-10-7-5-9 (15)6-8-10/h1-8H, (H,16,17) . Chemical Reactions Analysis

The chemical reactions involving similar compounds often include protodeboronation and hydromethylation . Protodeboronation is a process where a boron atom is removed from an organic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using computational methods . For instance, “Benzamide, N-(4-fluorophenyl)-2-bromo-” has a molecular weight of 294.119 .Scientific Research Applications

Radiosynthesis and Neuroreceptor Studies

- A compound with a structure closely related to 2-bromo-N-(2-(3-fluorophenyl)-2-methoxyethyl)-5-methoxybenzamide was used in the radiosynthesis of a new radioiodinated ligand targeting serotonin-5HT2-receptors. This ligand demonstrated high affinity and selectivity for 5HT2-receptors in vitro and showed preferential retention in brain regions enriched in these receptors, suggesting its potential as a tracer for γ-emission tomography (Mertens et al., 1994).

Structural and Theoretical Analysis

- In another study, the crystal structures of methoxyphenylbenzamide isomers were described, highlighting the presence of N-H-O and C-H-O hydrogen bonds, Br-Br halogen bonds, and other molecular contacts. This structural insight, combined with molecular docking analysis, suggested that bromine atoms play a significant role in interactions with protein residues, which could be crucial for the design of pharmacophores (Moreno-Fuquen et al., 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrFNO3/c1-22-13-6-7-15(18)14(9-13)17(21)20-10-16(23-2)11-4-3-5-12(19)8-11/h3-9,16H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTHKDPANAVSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2478658.png)

![2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2478661.png)

![2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2478666.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2478671.png)

![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)

![3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2478675.png)

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2478676.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2478678.png)